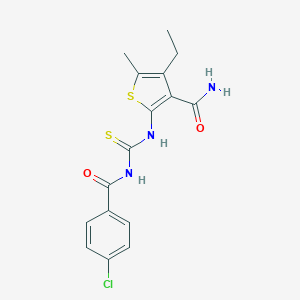![molecular formula C16H22N2O4 B354950 5-{4-[(Diethylamino)carbonyl]anilino}-5-oxopentanoic acid CAS No. 940532-51-4](/img/structure/B354950.png)
5-{4-[(Diethylamino)carbonyl]anilino}-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 5-{4-[(Diethylamino)carbonyl]anilino}-5-oxopentanoic acid involves several steps. One common method includes the reaction of 4-[(Diethylamino)carbonyl]aniline with 5-oxopentanoic acid under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity of the compound .
Analyse Chemischer Reaktionen
5-{4-[(Diethylamino)carbonyl]anilino}-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
5-{4-[(Diethylamino)carbonyl]anilino}-5-oxopentanoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: While not intended for therapeutic use, it can be used in preclinical studies to understand biological pathways and mechanisms.
Industry: The compound finds applications in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-{4-[(Diethylamino)carbonyl]anilino}-5-oxopentanoic acid involves its interaction with specific molecular targets. The diethylamino group can form hydrogen bonds with target molecules, while the carbonyl groups can participate in various chemical reactions. These interactions can modulate the activity of enzymes or other proteins, affecting biological pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-{4-[(Diethylamino)carbonyl]anilino}-5-oxopentanoic acid include:
5-{4-[(Dipropylamino)carbonyl]anilino}-5-oxopentanoic acid: This compound has a similar structure but with dipropylamino instead of diethylamino, which may affect its chemical properties and reactivity.
5-{4-[(Dimethylamino)carbonyl]anilino}-5-oxopentanoic acid: The dimethylamino group can lead to different reactivity and interactions compared to the diethylamino group.
The uniqueness of this compound lies in its specific diethylamino group, which can influence its solubility, reactivity, and interactions with other molecules .
Eigenschaften
IUPAC Name |
5-[4-(diethylcarbamoyl)anilino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-3-18(4-2)16(22)12-8-10-13(11-9-12)17-14(19)6-5-7-15(20)21/h8-11H,3-7H2,1-2H3,(H,17,19)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUSKYPIMYDDGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-({3-[(Sec-butylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid](/img/structure/B354874.png)
![2-{[3-(Butyrylamino)anilino]-carbonyl}cyclohexanecarboxylic acid](/img/structure/B354875.png)
![2-{[3-(Propionylamino)anilino]-carbonyl}cyclohexanecarboxylic acid](/img/structure/B354877.png)
![2-({3-[(Diethylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid](/img/structure/B354882.png)
![2-({3-[(Butylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid](/img/structure/B354884.png)
![N-{3-[(diethylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B354907.png)
![5-bromo-N-{3-[(diethylamino)carbonyl]phenyl}-2-furamide](/img/structure/B354920.png)
![5-Oxo-5-(3-{[(tetrahydro-2-furanylmethyl)amino]-carbonyl}anilino)pentanoic acid](/img/structure/B354946.png)
![5-{4-[(3-Methylbutanoyl)amino]anilino}-5-oxopentanoic acid](/img/structure/B354948.png)
![2-iodo-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B354959.png)
![N-{4-chloro-3-[(cyclohexylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B354964.png)
![Methyl 4-{[3-(diethylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B354990.png)

![2-fluoro-N-{3-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B355020.png)
